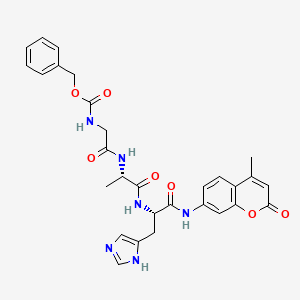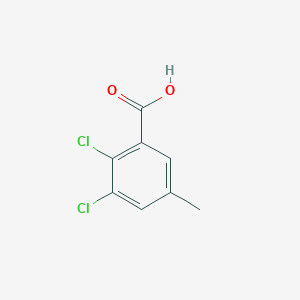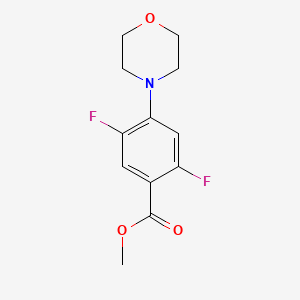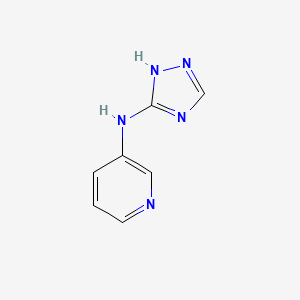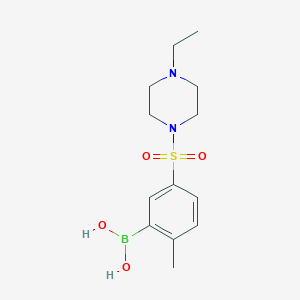![molecular formula C9H20N2 B1458855 [(2S)-1-(2-甲基丙基)吡咯啉-2-基]甲胺 CAS No. 166374-38-5](/img/structure/B1458855.png)
[(2S)-1-(2-甲基丙基)吡咯啉-2-基]甲胺
描述
“[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine” is a compound with the CAS Number 166374-38-5. It has a molecular weight of 156.27 g/mol. The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2/c1-2-5-10-6-3-4-8(10)7-9/h8H,2-7,9H2,1H3/t8-/m0/s1 . The compound has a molecular formula of C9H20N2.Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 156.27 g/mol. The InChI code for this compound is 1S/C8H18N2/c1-2-5-10-6-3-4-8(10)7-9/h8H,2-7,9H2,1H3/t8-/m0/s1 .科学研究应用
化学合成和药物发现
吡咯烷环是“[(2S)-1-(2-甲基丙基)吡咯啉-2-基]甲胺”中的核心结构,在药物化学中被广泛应用,因为它的多功能性和有效探索药效空间的能力。吡咯烷环的饱和性质、对立体化学的贡献以及在增加三维分子覆盖范围中的作用使其成为药物设计中有价值的支架。特别是在合成具有靶向选择性的生物活性分子方面,其应用是显著的,通过操纵立体异构体和取代基的空间取向,已开发出各种合成策略来优化其生物学特性(Li Petri et al., 2021)。
药代动力学和代谢
类似于“[(2S)-1-(2-甲基丙基)吡咯啉-2-基]甲胺”的化合物的代谢途径和药代动力学对于理解它们在生物系统中的行为至关重要。细胞色素P450(CYP)酶在广泛范围的药物代谢中发挥关键作用,尤其重要。CYP同工酶的选择性和抑制可以显著影响药物的代谢和潜在的药物相互作用。研究已经确定了各种CYP同工酶的选择性抑制剂,强调了理解这些化合物与代谢酶之间相互作用的重要性(Khojasteh et al., 2011)。
生物应用和潜在治疗用途
“[(2S)-1-(2-甲基丙基)吡咯啉-2-基]甲胺”中吡咯烷环的结构特征与多种生物活性相关联,使其成为新型治疗剂开发中的重要焦点。吡咯烷支架的多功能性允许创造具有不同生物学特性的化合物,这可以导致开发具有增强疗效和特异性的新药物(Li Petri et al., 2021)。
作用机制
Target of Action
The primary target of [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism and is a target for the treatment of type 2 diabetes .
Mode of Action
It is known that inhibitors of this enzyme prevent its action, which increases the levels of incretin hormones, enhances insulin secretion, and decreases glucagon release .
Biochemical Pathways
Given its target, it can be inferred that it may influence theglucose metabolic pathway .
Result of Action
Based on its target, it can be inferred that it may lead to an increase in insulin secretion and a decrease in glucagon release .
安全和危害
生化分析
Biochemical Properties
[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with dipeptidyl peptidase 4, an enzyme involved in the regulation of glucose metabolism and immune response The compound binds to the active site of dipeptidyl peptidase 4, inhibiting its activity and thereby influencing glucose homeostasis and immune function
Cellular Effects
[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of dipeptidyl peptidase 4 can lead to altered signaling in pathways related to glucose metabolism and immune response . This modulation can affect gene expression patterns, leading to changes in the production of proteins involved in these pathways. Additionally, [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine may impact cellular metabolism by altering the activity of enzymes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of action of [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of dipeptidyl peptidase 4, inhibiting its enzymatic activity . This inhibition prevents the enzyme from cleaving its substrates, leading to increased levels of certain peptides that regulate glucose metabolism and immune function. The compound’s effects on gene expression are likely mediated through its impact on cell signaling pathways, which can alter the transcriptional activity of genes involved in these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of dipeptidyl peptidase 4 and subsequent alterations in glucose metabolism and immune response.
Dosage Effects in Animal Models
The effects of [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine vary with different dosages in animal models. At low doses, the compound effectively inhibits dipeptidyl peptidase 4 without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in glucose metabolism and immune function. Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibition of dipeptidyl peptidase 4, beyond which additional increases in dosage do not significantly enhance the compound’s effects.
Metabolic Pathways
[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and immune response . The compound’s inhibition of dipeptidyl peptidase 4 affects the metabolic flux of peptides involved in these pathways, leading to changes in metabolite levels. Additionally, the compound may influence other metabolic processes by modulating the activity of enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its activity, with higher concentrations in certain tissues leading to more pronounced effects.
Subcellular Localization
[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or Golgi apparatus, where it interacts with enzymes involved in glucose metabolism and immune response. The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its biochemical effects.
属性
IUPAC Name |
[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)7-11-5-3-4-9(11)6-10/h8-9H,3-7,10H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLURJNHWDOYZEK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC[C@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


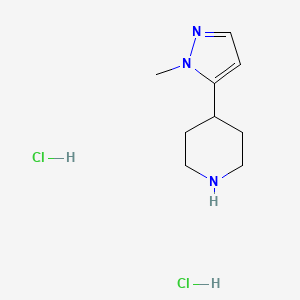
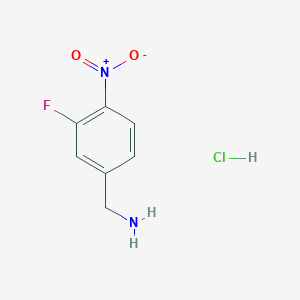
![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)


